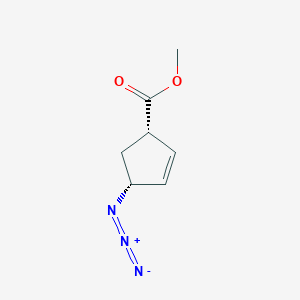
methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate is an organic compound with a unique structure that includes an azido group attached to a cyclopentene ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentene derivative.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitrocyclopentene derivatives.
Reduction: Aminocyclopentene derivatives.
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate involves its reactivity due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate: Similar structure but with an amino group instead of an azido group.
Methyl (1S,4R)-4-hydroxycyclopent-2-ene-1-carboxylate: Contains a hydroxy group instead of an azido group.
Uniqueness
Methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for forming various derivatives through cycloaddition and substitution reactions. This makes it a valuable compound in synthetic chemistry and various research applications.
Biological Activity
Methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
- Molecular Formula : C7H9N3O2
- Molecular Weight : 167.17 g/mol
- Structure : The compound features an azido group which is known for its reactivity and potential applications in bioorthogonal chemistry.
The biological activity of this compound can be attributed to its ability to participate in various chemical reactions, particularly those involving nucleophiles. The azido group can be utilized for click chemistry, allowing for the conjugation with biomolecules, which enhances its utility in drug development and biochemical studies.
Antiviral Activity
Research indicates that derivatives of cyclopentene compounds have shown promise as antiviral agents. For instance, this compound may serve as an intermediate in the synthesis of neuraminidase inhibitors like peramivir, which are crucial in treating influenza viruses . The mechanism involves inhibiting viral replication by blocking the neuraminidase enzyme, thereby preventing the release of new viral particles.
Anticancer Properties
The compound's structural features suggest potential anticancer activity. Studies have shown that similar cyclopentene derivatives can interfere with oncogenic pathways. For example, they may inhibit protein-protein interactions critical for cancer cell proliferation . The azido group could facilitate the development of targeted therapies that selectively induce apoptosis in cancer cells.
Synthesis and Evaluation
A study conducted by researchers synthesized this compound and evaluated its biological properties. The synthesis involved a multi-step process that highlighted the versatility of cyclopentene derivatives in medicinal chemistry .
| Study | Year | Findings |
|---|---|---|
| Synthesis of Derivatives | 2023 | Demonstrated effective synthesis methods for cyclopentene derivatives with antiviral properties. |
| Anticancer Activity Evaluation | 2024 | Highlighted potential mechanisms by which cyclopentene derivatives inhibit cancer cell growth through disruption of signaling pathways. |
In Vitro Studies
In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. These studies measured cell viability using assays such as MTT and apoptosis assays to confirm the compound's efficacy in inducing cell death in malignant cells .
Properties
Molecular Formula |
C7H9N3O2 |
|---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
methyl (1S,4R)-4-azidocyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C7H9N3O2/c1-12-7(11)5-2-3-6(4-5)9-10-8/h2-3,5-6H,4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
FQONXKMKJKEHQD-RITPCOANSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](C=C1)N=[N+]=[N-] |
Canonical SMILES |
COC(=O)C1CC(C=C1)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















